

UBX1325 for Neovascular Age-Related Macular Degeneration: A Technical Overview

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Compound of Interest

Compound Name: UBX1325

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A Senolytic Approach to a Leading Cause of Blindness

South San Francisco, CA - **UBX1325** (foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins.[1][2][3] Developed by UNITY Biotechnology, **UBX1325** is being evaluated as a novel senolytic therapy for neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases.[1][4][5] This document provides a comprehensive technical guide on **UBX1325**, summarizing its mechanism of action, preclinical data, and clinical trial results.

Core Mechanism: Targeting Cellular Senescence

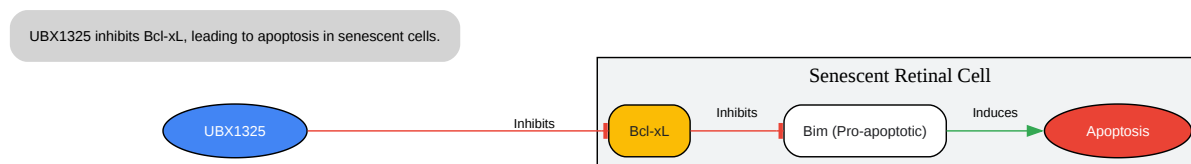
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors.[6] Senescent cells accumulate in tissues with age and at sites of pathology, contributing to the progression of age-related diseases through the secretion of a pro-inflammatory, pro-angiogenic, and tissue-remodeling secretome, known as the Senescence-Associated Secretory Phenotype (SASP).[6] In retinal diseases like nAMD, the accumulation of senescent cells is believed to be a key driver of pathology.[6]

UBX1325 is designed to selectively induce apoptosis in these senescent cells by inhibiting Bcl-xL, a protein that is crucial for their survival.[2][3] By eliminating senescent cells, **UBX1325** aims to reduce the source of chronic inflammation and pathological angiogenesis that

characterize nAMD, potentially leading to disease modification and improved visual outcomes.

[1][7]

Signaling Pathway of UBX1325



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Caption: **UBX1325** inhibits Bcl-xL, leading to apoptosis in senescent cells.

Preclinical Evidence

Preclinical studies in a mouse model of oxygen-induced retinopathy, which mimics preretinal neovascularization, demonstrated that a single dose of **UBX1325** led to two significant vascular phenotypes.[7] Firstly, it resulted in the absence of pathological neovascularization in the treated retinas.[7] Secondly, in contrast to anti-VEGF therapies, **UBX1325** promoted the regeneration of functional blood vessels, suggesting a potential for disease modification beyond simply inhibiting vascular leakage.[7] These preclinical findings provided a strong rationale for investigating **UBX1325** in human clinical trials for retinal vascular diseases.

Clinical Investigation in Neovascular AMD

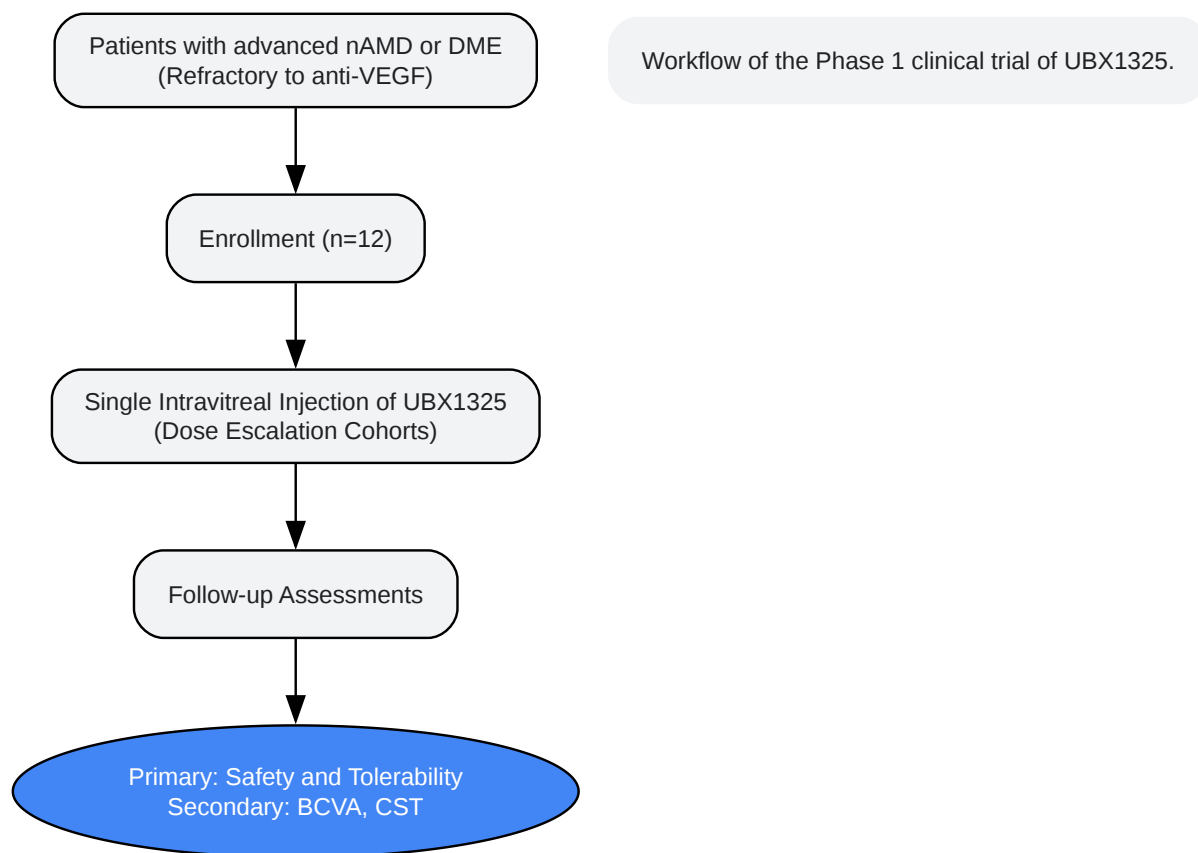
UBX1325 has been evaluated in several clinical trials involving patients with nAMD. The primary goal of these studies has been to assess the safety, tolerability, and efficacy of this novel senolytic agent.

Phase 1 Study

A Phase 1, first-in-human, open-label, single-ascending dose study enrolled patients with advanced nAMD or diabetic macular edema (DME) who were no longer expected to benefit

from anti-VEGF therapies.[8][9]

Experimental Protocol: Phase 1 Study



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Caption: Workflow of the Phase 1 clinical trial of **UBX1325**.

Key Findings:

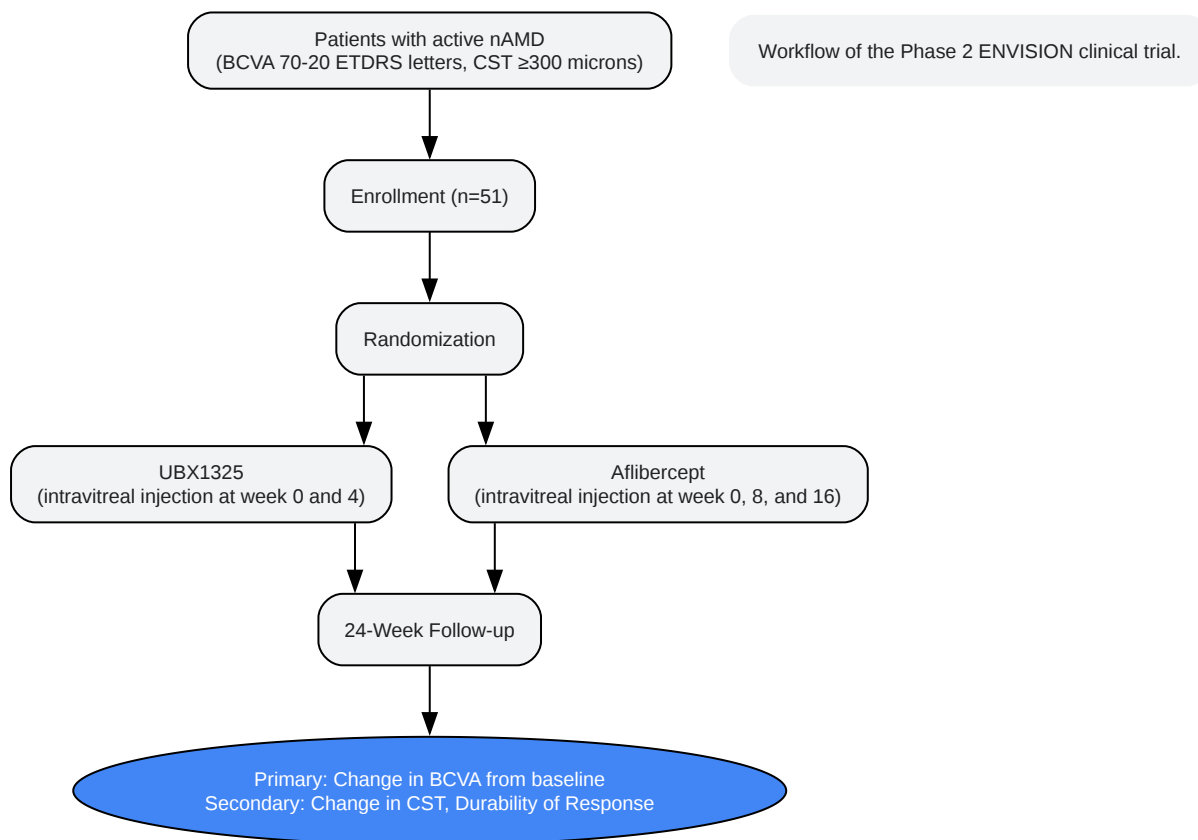
The study found that **UBX1325** was well-tolerated with a favorable safety profile.[8] There were no dose-limiting toxicities or drug-related serious adverse events reported.[8] Notably, patients treated with **UBX1325** showed improvements in vision and retinal structure.[8]

Phase 1 Efficacy Outcomes (All Doses, n=12)	2 Weeks	4 Weeks
Patients with Gain in ETDRS Letters from Baseline in BCVA	10 of 12	9 of 12
Patients with Decrease (Improvement) in CST	6 of 12	5 of 12
Phase 1 Efficacy Outcomes (High Dose Groups - 5 & 10 mcg, n=6)	2 Weeks	4 Weeks
Patients with Gain in ETDRS Letters from Baseline in BCVA	6 of 6	5 of 6
Patients with Decrease (Improvement) in CST	4 of 6	3 of 6

Phase 2 ENVISION Study

The ENVISION study was a multi-center, randomized, double-masked, active-controlled study designed to evaluate the efficacy and safety of **UBX1325** compared to aflibercept in patients with nAMD.[\[10\]](#)

Experimental Protocol: Phase 2 ENVISION Study



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Caption: Workflow of the Phase 2 ENVISION clinical trial.

Key Findings:

The 24-week results of the ENVISION study showed that while **UBX1325** maintained BCVA, it did not meet the non-inferiority endpoint compared to aflibercept.[11] However, a key finding was the durability of the treatment effect, with 52% of patients treated with **UBX1325** avoiding the need for anti-VEGF rescue treatment for at least 6 months. A post-hoc analysis suggested that patients with a longer duration of nAMD (greater than 2 years) may derive more benefit from **UBX1325**. [11]

Phase 2 ENVISION Study Outcomes (24 Weeks)	UBX1325	Aflibercept
Change in BCVA from Baseline (ETDRS Letters)	Maintained	Statistically superior
Patients Avoiding Anti-VEGF Rescue for ≥ 6 months	52%	N/A

Future Directions

The clinical development of **UBX1325** is ongoing, with further studies planned to explore its potential in combination with anti-VEGF therapies and to identify patient populations most likely to respond to this novel senolytic approach. The unique mechanism of action of **UBX1325**, targeting a fundamental driver of the aging process, holds promise for a new treatment paradigm in nAMD and other age-related retinal diseases.

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